beta-l-Xylopyranose
Overview
Description
Beta-l-Xylopyranose: is a monosaccharide with a five-carbon sugar structure, commonly found in the plant kingdom as a constituent of hemicelluloses, the second most abundant polysaccharide in nature after cellulose . It is a rare carbohydrate in mammalian cells, only present in the structures of proteoglycans, which are macromolecules with significant biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-l-Xylopyranose can be synthesized through chemical and enzymatic pathways. The chemical synthesis involves the glycosylation of xylose derivatives, while enzymatic synthesis utilizes glycosyltransferases .
Industrial Production Methods: Industrial production of this compound often involves the extraction from biomass, particularly lignocellulosic biomass, which is rich in hemicellulose . Fast pyrolysis, a thermal conversion process, is used to convert lignocellulose into bio-oils, with this compound serving as a model structural motif for hemicellulose .
Chemical Reactions Analysis
Types of Reactions: Beta-l-Xylopyranose undergoes various chemical reactions, including:
Oxidation: Conversion to xylonic acid.
Reduction: Formation of xylitol.
Substitution: Formation of glycosides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Glycosylation reactions often use catalysts like Lewis acids.
Major Products:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Substitution: Various glycosides.
Scientific Research Applications
Beta-l-Xylopyranose has numerous applications in scientific research:
Chemistry: Used as a model compound for studying the structure and reactivity of hemicellulose.
Biology: Plays a role in the biosynthesis of glycosaminoglycans, which are essential for cellular functions.
Medicine: Investigated for its potential in enzyme inhibition and as a therapeutic agent.
Industry: Utilized in the production of biofuels, surfactants, and other value-added products from biomass.
Mechanism of Action
The mechanism of action of beta-l-Xylopyranose involves its interaction with specific enzymes and molecular pathways:
Comparison with Similar Compounds
Beta-d-Xylopyranose: Another isomer of xylose, commonly found in hemicellulose.
Alpha-l-Xylopyranose: Differing in the configuration at the anomeric carbon.
Uniqueness: Beta-l-Xylopyranose is unique due to its specific configuration and its role in the biosynthesis of glycosaminoglycans, which are crucial for various biological functions .
Properties
IUPAC Name |
(2S,3S,4R,5S)-oxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-QTBDOELSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332203 | |
Record name | beta-l-xylopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7322-30-7 | |
Record name | beta-L-Xylopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-l-xylopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-L-XYLOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A68UJ03EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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